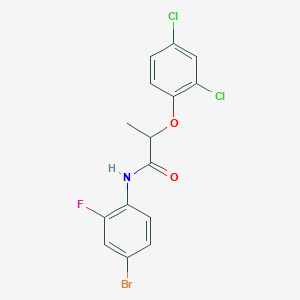
N-(4-bromo-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide
Vue d'ensemble
Description
N-(4-bromo-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide, also known as GSK137647A, is a small molecule inhibitor of the protein kinase B (PKB) pathway. PKB, also known as Akt, is a key regulator of cell survival, growth, and metabolism. GSK137647A has been extensively studied for its potential therapeutic applications in cancer, diabetes, and other diseases.
Mécanisme D'action
N-(4-bromo-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide works by inhibiting the PKB pathway. PKB is a key regulator of cell survival, growth, and metabolism. By blocking this pathway, this compound can inhibit the growth and survival of cancer cells and improve glucose metabolism and insulin sensitivity in diabetes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound can induce apoptosis (cell death), inhibit cell proliferation, and block the PKB pathway. In diabetes, this compound can improve glucose metabolism and insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-bromo-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide for lab experiments is its specificity for the PKB pathway. This allows researchers to study the effects of PKB inhibition on various cellular processes. However, one limitation of this compound is its potential toxicity and off-target effects. This requires careful dose optimization and toxicity testing in lab experiments.
Orientations Futures
There are several future directions for research on N-(4-bromo-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide. One direction is the development of this compound as a cancer therapy. This involves further preclinical and clinical studies to determine its safety and efficacy in cancer patients.
Another direction is the development of this compound as a therapy for type 2 diabetes. This involves further preclinical and clinical studies to determine its safety and efficacy in diabetic patients.
Finally, there is potential for the development of this compound as a therapy for other diseases that involve the PKB pathway, such as cardiovascular disease and neurodegenerative diseases. This requires further research to determine the potential therapeutic applications of this compound in these diseases.
Applications De Recherche Scientifique
N-(4-bromo-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide has been extensively studied for its potential therapeutic applications in cancer, diabetes, and other diseases. In cancer research, this compound has been shown to inhibit the growth and survival of cancer cells by blocking the PKB pathway. This has led to the development of this compound as a potential cancer therapy.
In diabetes research, this compound has been shown to improve glucose metabolism and insulin sensitivity in animal models. This has led to the development of this compound as a potential therapy for type 2 diabetes.
Propriétés
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrCl2FNO2/c1-8(22-14-5-3-10(17)7-11(14)18)15(21)20-13-4-2-9(16)6-12(13)19/h2-8H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUAROBKMINFIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)Br)F)OC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrCl2FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-fluorophenyl)-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3973511.png)
![1-[1-(4-methylcyclohexyl)-4-piperidinyl]azepane oxalate](/img/structure/B3973515.png)
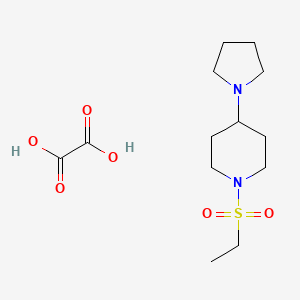
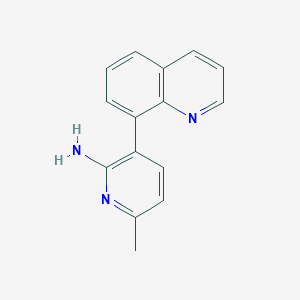
![((2S)-1-{[6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-2-pyrrolidinyl)methanol](/img/structure/B3973535.png)
![ethyl 1-[(5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)carbonyl]piperidine-3-carboxylate](/img/structure/B3973542.png)
![N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B3973548.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B3973556.png)
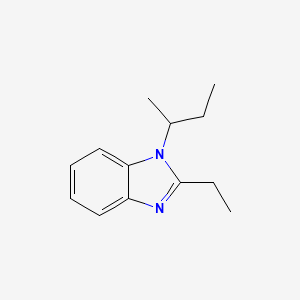
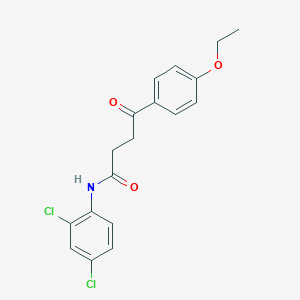
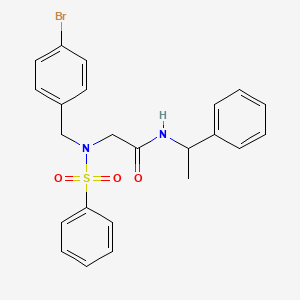
![N-[2-(tert-butylthio)ethyl]-2-chlorobenzamide](/img/structure/B3973600.png)

![1-[1-(4-methoxybenzoyl)-4-piperidinyl]-4-methylpiperazine oxalate](/img/structure/B3973613.png)